N-(4-ethoxyphenyl)-6,7-dimethoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline derivative with an ethoxyphenylamino group at the 4-position, a thiomorpholino methanone group attached to the quinoline ring, and methoxy groups at the 6 and 7 positions. Quinoline derivatives are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino and methoxy groups could potentially undergo a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related quinoline derivatives often involves complex reactions aimed at introducing various substituents to achieve desired chemical properties. For example, the study by Pudjiastuti et al. (2010) discusses the isolation of a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, showcasing the diversity of natural sources for quinoline compounds and their derivatives. The detailed NMR data provided for these compounds highlight the importance of spectroscopic methods in elucidating the structures of complex organic molecules (Pudjiastuti et al., 2010).
Potential Therapeutic Applications
Quinoline derivatives have been studied for their potential therapeutic applications, such as in the treatment of Parkinson's disease. Wang et al. (2017) synthesized a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlighting the role of quinoline derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Antioxidant Properties
The antioxidant properties of quinoline derivatives are also of significant interest. Çetinkaya et al. (2012) synthesized and evaluated the antioxidant activities of various compounds, demonstrating the potential of quinoline derivatives as effective antioxidants. This study suggests that these compounds could serve as promising molecules due to their potential antioxidant properties, which is crucial for combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Electroluminescent Properties
Quinoline derivatives have been explored for their electroluminescent properties, which are valuable in the development of organic light-emitting diodes (OLEDs). The study by Kang et al. (2011) synthesized phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, showcasing the potential of quinoline derivatives in enhancing the performance of OLED devices. This research illustrates the applicability of quinoline derivatives in advanced electronic and photonic devices (Kang et al., 2011).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as thiophene-based analogs, have been studied for their potential biological activity . These compounds are often used by medicinal chemists to develop advanced compounds with a variety of biological effects .
Mode of Action
It can be inferred from related compounds that it might interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Related compounds, such as schiff base metal complexes, have been found to display a broad range of bioactivities, including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The activity of similar compounds has been found to correlate with their lipophilicity and rate of degradation . These properties could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have been found to display a broad range of bioactivities, suggesting that this compound could potentially have similar effects .
Safety and Hazards
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6,7-dimethoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-31-17-7-5-16(6-8-17)25-19-14-21(24(28)27-9-11-32-12-10-27)26-20-15-23(30-3)22(29-2)13-18(19)20/h5-8,13-15H,4,9-12H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNEYUEZVNKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.